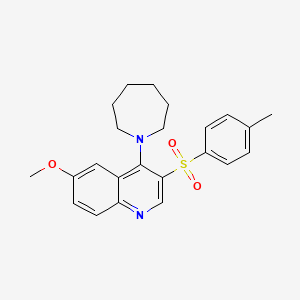

4-(Azepan-1-yl)-6-methoxy-3-tosylquinoline

Description

4-(Azepan-1-yl)-6-methoxy-3-tosylquinoline is a quinoline derivative characterized by three distinct substituents:

- Azepan-1-yl group at position 4: A seven-membered saturated ring (azepane) linked via a nitrogen atom.

- Methoxy group at position 6: A methoxy (-OCH₃) substituent.

Its synthesis likely involves palladium-catalyzed cross-coupling or multi-component reactions, as seen in related quinoline derivatives .

Properties

IUPAC Name |

4-(azepan-1-yl)-6-methoxy-3-(4-methylphenyl)sulfonylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3S/c1-17-7-10-19(11-8-17)29(26,27)22-16-24-21-12-9-18(28-2)15-20(21)23(22)25-13-5-3-4-6-14-25/h7-12,15-16H,3-6,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKLHXPSBJHUIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCCC4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-yl)-6-methoxy-3-tosylquinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the azepane ring, methoxy group, and tosyl group. The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as sulfuric acid or palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-yl)-6-methoxy-3-tosylquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Azepan-1-yl)-6-methoxy-3-tosylquinoline has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as luminescent materials.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-yl)-6-methoxy-3-tosylquinoline involves its interaction with specific molecular targets. The azepane ring and quinoline core can interact with enzymes or receptors, modulating their activity. The methoxy and tosyl groups can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Substituent Analysis

The table below compares substituents and synthesis strategies of 4-(Azepan-1-yl)-6-methoxy-3-tosylquinoline with structurally analogous compounds from the literature:

*Calculated molecular weight based on structure.

Physicochemical and Functional Differences

- Steric Effects : The tosyl group in the target compound introduces greater steric hindrance at position 3 compared to the methyl group in or the 4-methoxyphenyl group in 4k . This may influence binding affinity in biological targets.

- Electronic Effects: The azepan-1-yl group (electron-rich) contrasts with the amino group in 4k, altering electron density across the quinoline ring.

- Thermal Stability : Compound 4k exhibits a melting point of 223–225°C , whereas the target compound’s stability may differ due to bulkier substituents.

Research Implications and Gaps

- Synthetic Optimization : The evidence highlights the need for comparative studies on reaction yields and scalability between Pd-catalyzed vs. one-pot methods .

- Structural Analysis : Techniques like X-ray crystallography (using software such as SHELX ) could elucidate conformational differences imposed by substituents.

Biological Activity

4-(Azepan-1-yl)-6-methoxy-3-tosylquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The structure of this compound can be broken down into its functional components:

- Quinoline core : A bicyclic structure known for various biological activities.

- Azepane ring : A seven-membered saturated nitrogen-containing ring that may influence the compound's pharmacokinetics.

- Methoxy group : This substituent can enhance solubility and bioavailability.

- Tosyl group : Often used in organic synthesis, it may play a role in the compound's reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has shown promise in anticancer studies. In particular, it has been tested against several cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

These results suggest that the compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : The quinoline structure is known to intercalate into DNA, disrupting replication.

- Enzyme Inhibition : The tosyl group may interact with various enzymes, inhibiting their function and leading to cell death.

- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels within cells, triggering apoptotic pathways.

Study on Antimicrobial Effects

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of quinoline compounds, including this compound. The findings indicated a strong correlation between structural modifications and antimicrobial potency, highlighting the importance of the azepane ring in enhancing activity against resistant strains .

Study on Anticancer Properties

In a recent investigation published in Cancer Research, researchers explored the effects of this compound on human cancer cell lines. The study concluded that the compound effectively reduced cell viability and induced apoptosis through caspase activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.